

A-Z Guide to 3-Chloro-4-methoxyphenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-4-methoxyphenol

Cat. No.: B1590030

[Get Quote](#)

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of **3-Chloro-4-methoxyphenol**, a key substituted phenol derivative. The document begins by confirming its IUPAC nomenclature and detailing its fundamental physicochemical properties. We then explore a prevalent synthetic pathway, offering mechanistic insights into the regioselective chlorination of 4-methoxyphenol. A significant portion of this guide is dedicated to the robust analytical characterization of the compound, presenting validated, step-by-step protocols for spectroscopic (NMR, IR, MS) and chromatographic (HPLC) analysis. Furthermore, the guide discusses the instrumental role of this molecule as a building block in medicinal chemistry and drug discovery, supported by an understanding of how chloro and methoxy functional groups influence molecular interactions. Safety, handling, and toxicological aspects are also addressed to ensure comprehensive knowledge transfer. This document is intended for researchers, chemists, and drug development professionals who require a thorough, practical understanding of **3-Chloro-4-methoxyphenol**.

Introduction and Nomenclature

3-Chloro-4-methoxyphenol is an aromatic organic compound belonging to the family of halogenated phenols. Its structure features a phenol ring substituted with a chlorine atom and a methoxy group. The formal IUPAC name for this compound is indeed **3-chloro-4-methoxyphenol**.^[1] This nomenclature arises from numbering the benzene ring starting from

the hydroxyl group (-OH) as position 1, giving the methoxy group (-OCH₃) position 4 and the chloro group (-Cl) position 3.

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and agrochemical industries. The presence of three distinct functional groups—hydroxyl, methoxy, and chloro—on the benzene ring provides multiple reactive sites, allowing for diverse chemical transformations. The chloro and methoxy groups, in particular, are known to significantly influence the physicochemical properties and biological activity of parent molecules in drug discovery by modulating factors like lipophilicity, metabolic stability, and binding interactions with protein targets.^{[2][3]}

Table 1: Compound Identifiers

Identifier	Value	Source
IUPAC Name	3-chloro-4-methoxyphenol	[1]
CAS Number	18093-12-4	[1] [4]
Molecular Formula	C ₇ H ₇ ClO ₂	[1]
Molecular Weight	158.58 g/mol	[1] [4]

| PubChem CID | 13081929 |[\[1\]](#) |

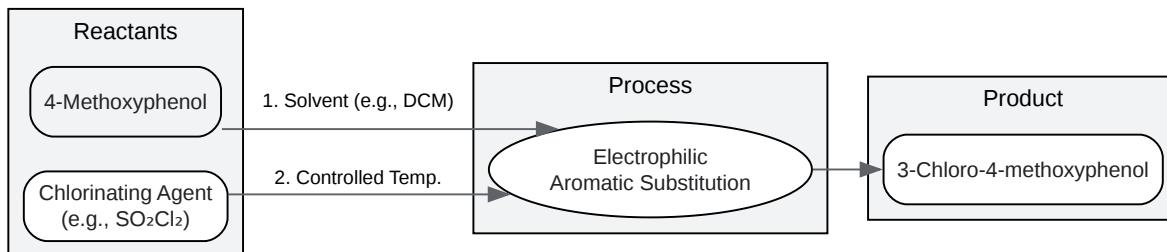
Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational for its application in synthesis and material science. These properties dictate solubility, reactivity, and appropriate handling and storage conditions.

Table 2: Key Physicochemical Data for **3-Chloro-4-methoxyphenol**

Property	Value	Notes / Conditions
Melting Point	51 °C	Solvent: hexane[5]
Boiling Point	148-150 °C	At 14 Torr[5]
pKa	9.49 ± 0.18	Predicted[5]

| Storage | Inert atmosphere, Room Temperature |[4][5] |


Synthesis and Mechanistic Rationale

The synthesis of **3-Chloro-4-methoxyphenol** is most commonly achieved via the electrophilic aromatic substitution of 4-methoxyphenol (also known as Mequinol or hydroquinone monomethyl ether). The choice of this precursor is logical due to its commercial availability and the directing effects of its substituents.[6]

Mechanistic Insight

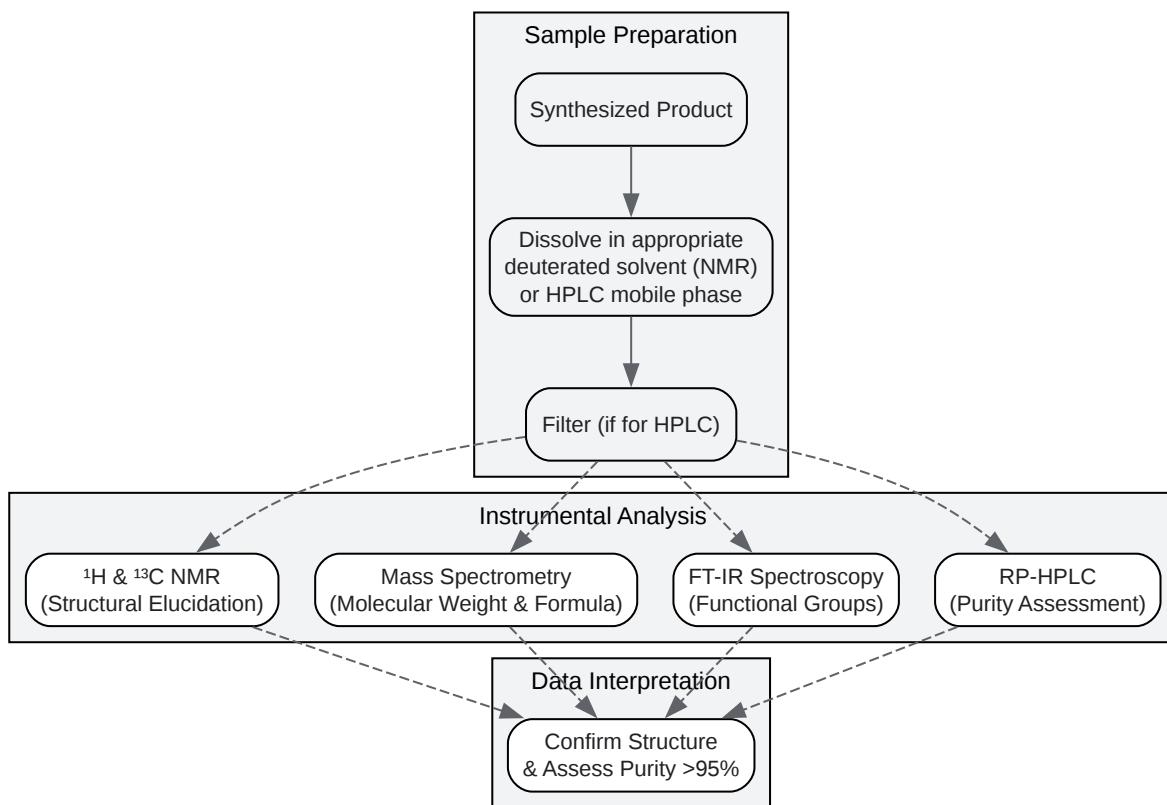
The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strong ortho-, para-directing activators due to resonance effects, where their lone pairs of electrons are donated to the benzene ring. However, the hydroxyl group is a more powerful activator than the methoxy group. In the case of 4-methoxyphenol, the position para to the hydroxyl group is occupied by the methoxy group, and vice versa. Therefore, electrophilic attack is directed to the positions ortho to the activating groups.

The positions ortho to the hydroxyl group are C2 and C6. The positions ortho to the methoxy group are C3 and C5. The C3 and C5 positions are favored for chlorination. The reaction yields **3-chloro-4-methoxyphenol**, indicating that the directing effect of the methoxy group governs the regioselectivity in this case.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Chloro-4-methoxyphenol**.

Experimental Protocol: Synthesis


This protocol describes a representative lab-scale synthesis.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-methoxyphenol (1 equivalent) in a suitable dry solvent like dichloromethane (DCM) or chloroform.
- **Inert Atmosphere:** Purge the system with nitrogen gas to maintain an inert atmosphere, preventing unwanted side reactions.
- **Reagent Addition:** Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sulfonyl chloride (SO_2Cl_2) (1 equivalent) dissolved in the same solvent via the dropping funnel over 30-60 minutes.
 - **Causality Insight:** Slow addition at low temperature is critical to control the exothermicity of the reaction and minimize the formation of dichlorinated byproducts.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by carefully adding water. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane to yield pure **3-Chloro-4-methoxyphenol**.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A multi-technique approach ensures the highest confidence in the final product.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for analytical characterization.

Spectroscopic Analysis

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region should display three signals corresponding to the three protons on the benzene ring, with coupling patterns that confirm the 1,2,4-substitution pattern. The methoxy group will appear as a sharp singlet around 3.8-3.9 ppm.[7][8]
- ¹³C NMR Spectroscopy: The carbon NMR will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, influenced by the attached functional groups.[7]
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A key feature will be the isotopic pattern of the molecular ion peak (M^+). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two peaks at M^+ and $M+2$, with a relative intensity of about 3:1, confirming the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the functional groups present. Expect to see a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the phenolic group. C-O stretching for the ether and phenol will appear in the 1200-1300 cm^{-1} region, and C-Cl stretching will be observed in the 600-800 cm^{-1} region.[7]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is typically employed.

Protocol: HPLC Purity Analysis

- Sample Preparation:
 - Accurately prepare a stock solution of the synthesized **3-Chloro-4-methoxyphenol** in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

- Prepare a working sample for injection by diluting the stock solution with the mobile phase to a concentration of ~50 µg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[9]
- Instrumentation and Conditions:
 - System: Standard HPLC with UV-Vis Detector.
 - Column: C18, 4.6 x 150 mm, 5 µm.
 - Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water containing 0.1% formic or phosphoric acid. A typical starting point is 40:60 (Acetonitrile:Water).[6][9][10]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 225 nm or 282 nm, corresponding to the UV absorbance maxima of substituted phenols.[6][9]
 - Injection Volume: 10 µL.
- Data Analysis:
 - Run the sample and record the chromatogram.
 - Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. The system should be validated to ensure minor impurities are also detected.

Applications in Drug Development

Substituted phenols like **3-Chloro-4-methoxyphenol** are versatile building blocks in medicinal chemistry. The chlorine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The phenolic hydroxyl group can be alkylated, acylated, or used in ether synthesis.

For example, the core structure is related to intermediates used in the synthesis of various biologically active molecules. The specific arrangement of the chloro and methoxy groups can be crucial for achieving desired potency and pharmacokinetic properties in a final drug candidate. Halogenated salicylanilides, a class of compounds with anthelmintic properties, are synthesized from related chlorinated aniline precursors.^[11] The synthesis of rafloxanide, for instance, involves the coupling of a diiodosalicylic acid with a substituted aniline, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, which is derived from a similar chlorinated precursor.^[11]

Safety and Toxicology

As a chlorinated phenol derivative, **3-Chloro-4-methoxyphenol** must be handled with appropriate care.

- Hazard Classification: While specific data for this exact compound is limited, related compounds like 3-chloro-4-methylphenol are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage and skin irritation.^[12] Similar precautions should be taken.
- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.^[13] Work should be conducted in a well-ventilated fume hood.^{[13][14]}
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.^[13] Wash hands and any exposed skin thoroughly after handling.^{[14][15]}
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^[15]

Conclusion

3-Chloro-4-methoxyphenol is a well-defined chemical entity whose IUPAC name accurately reflects its structure. Its synthesis from 4-methoxyphenol is a textbook example of regioselective electrophilic aromatic substitution, governed by the directing effects of its functional groups. The robust analytical methods outlined in this guide, from spectroscopy to chromatography, provide a clear and reliable pathway for its identification and quality control. As a versatile synthetic intermediate, it holds significant potential for the construction of novel molecular architectures, particularly within the field of drug discovery, where its specific substitution pattern can be leveraged to fine-tune biological activity and ADME properties.

Proper safety protocols are essential for its handling, ensuring its potential can be explored responsibly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-4-methoxyphenol | C7H7ClO2 | CID 13081929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. youtube.com [youtube.com]
- 4. 18093-12-4|3-Chloro-4-methoxyphenol|BLD Pharm [bldpharm.com]
- 5. 3-chloro-4-Methoxyphenol CAS#: 18093-12-4 [m.chemicalbook.com]
- 6. 4-Methoxyphenol | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. (E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one(41564-68-5) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column | SIELC Technologies [sielc.com]
- 11. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Chloro-4-methylphenol | C7H7ClO | CID 14853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A-Z Guide to 3-Chloro-4-methoxyphenol: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1590030#iupac-name-for-3-chloro-4-methoxyphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com